(4-Bromo-1-methyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone
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Overview
Description
(4-Bromo-1-methyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone is a heterocyclic compound that features both a pyrazole and a piperidine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The bromine atom and the methyl groups contribute to its unique chemical properties, influencing its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the brominated pyrazole with the methylpiperidine moiety, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-methyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrazole or piperidine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate, solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-1-methyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The pyrazole and piperidine rings are common motifs in many bioactive molecules, suggesting that this compound might exhibit interesting biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-1-methyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and the methyl groups could influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-1-methyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Bromo-1-ethyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness
(4-Bromo-1-methyl-1H-pyrazol-5-YL)(3-methylpiperidino)methanone is unique due to the specific combination of the bromine atom and the methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged to develop new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C11H16BrN3O |
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Molecular Weight |
286.17 g/mol |
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H16BrN3O/c1-8-4-3-5-15(7-8)11(16)10-9(12)6-13-14(10)2/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
YZJSQVUCFMSBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=NN2C)Br |
Origin of Product |
United States |
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